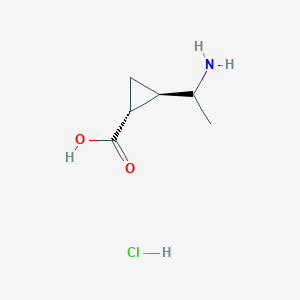
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is a chemical compound used in scientific research. It is also known as ACEC hydrochloride or ACPC hydrochloride. This compound is a cyclopropane derivative of the amino acid alanine. It has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride is not fully understood. It is believed to act as a partial agonist of the glycine receptor, which is involved in the regulation of neurotransmitter release in the brain. It may also modulate the activity of other neurotransmitter systems such as the glutamate and GABA systems.
Biochemical and Physiological Effects:
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. It has also been shown to increase the activity of the NMDA receptor, which is involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride in lab experiments is its specificity for the glycine receptor. This allows researchers to study the role of this receptor in various neurological and psychiatric disorders. However, one limitation is that the compound has poor solubility in water, which can make it difficult to administer in experiments.
Orientations Futures
There are several future directions for research on (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride. One direction is to further investigate its potential as a treatment for various neurological and psychiatric disorders. Another direction is to develop more effective synthesis methods for the compound to improve its purity and yield. Additionally, research could focus on developing more soluble forms of the compound to improve its administration in experiments.
Méthodes De Synthèse
The synthesis of (1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride involves the reaction of 2-bromoethylamine hydrobromide with cyclopropanecarboxylic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound. The purity and yield of the compound can be improved by various purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride has been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been studied for its potential as a treatment for schizophrenia, depression, and Alzheimer's disease.
Propriétés
IUPAC Name |
(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-3(7)4-2-5(4)6(8)9;/h3-5H,2,7H2,1H3,(H,8,9);1H/t3?,4-,5+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCRIOBSIKWZJU-GGTNOVMKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(1-Aminoethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2949504.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)propanamide](/img/structure/B2949508.png)


![[6-(2-Methoxyethoxy)pyridazin-3-yl]methanamine dihydrochloride](/img/structure/B2949511.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-bromobenzamide hydrochloride](/img/structure/B2949513.png)
![Ethyl 4-((4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2949514.png)

![5-nitro-N-((4-(4-phenoxyphenyl)thiazol-2-yl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2949518.png)



